[(3,4-Dimethoxybenzyl)amino](phenyl)acetonitrile
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Overview
Description
(3,4-Dimethoxybenzyl)aminoacetonitrile is an organic compound with the molecular formula C17H18N2O2. This compound is notable for its unique structure, which includes a benzylamino group attached to a phenylacetonitrile core, with two methoxy groups on the benzyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxybenzyl)aminoacetonitrile typically involves the reaction of 3,4-dimethoxybenzylamine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of (3,4-Dimethoxybenzyl)aminoacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybenzyl)aminoacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in DMF or DMSO with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
(3,4-Dimethoxybenzyl)aminoacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)aminoacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
(3,4-Dimethoxybenzyl)aminoacetonitrile can be compared with other similar compounds such as:
(3,4-Dimethoxyphenyl)acetonitrile: Lacks the benzylamino group, making it less versatile in certain chemical reactions.
(4-Ethoxy-3-methoxyphenyl)acetonitrile: Contains an ethoxy group instead of a second methoxy group, which can alter its reactivity and biological activity.
(3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile: Contains a morpholinyl group, which can significantly change its chemical and biological properties.
Properties
CAS No. |
32153-02-9 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylacetonitrile |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-8-13(10-17(16)21-2)12-19-15(11-18)14-6-4-3-5-7-14/h3-10,15,19H,12H2,1-2H3 |
InChI Key |
JZCKOQILGWOAHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(C#N)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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